2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Descripción general
Descripción
2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H10ClN5 and its molecular weight is 223.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit various kinases
Mode of Action
It’s known that similar compounds can inhibit the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Kinase inhibitors typically affect signal transduction pathways, which can influence cell growth, differentiation, and survival .
Result of Action
Kinase inhibitors can lead to the inhibition of cell proliferation and induction of apoptosis .
Actividad Biológica
2-Chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, with the CAS number 851435-28-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.
The molecular formula of the compound is C9H10ClN5, with a molecular weight of 223.66 g/mol. It features a pyrimidine ring substituted with a chloro and a methyl group, as well as a pyrazole moiety. The structural characteristics suggest potential interactions with biological targets relevant to cancer treatment.
Anticancer Properties
Recent studies have shown that derivatives of pyrimidine and pyrazole compounds exhibit significant anticancer activity. For instance:
- Cytotoxic Activity : In vitro studies have evaluated the cytotoxic effects of various pyrimidine derivatives against human cancer cell lines. The compound's structural similarity to known anticancer agents suggests it may inhibit key pathways involved in tumor growth.
- Mechanism of Action : Molecular docking studies indicate that the compound may act as an inhibitor of human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor proliferation . This suggests a potential mechanism where the compound could limit tumor growth by inhibiting blood vessel formation.
- Comparative Efficacy : In a study comparing various compounds, this compound showed promising results against different cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7). The estimated half-maximal cytotoxic concentrations (CC50) were reported, indicating varying levels of potency compared to standard chemotherapeutics like 5-fluorouracil .
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
- Study on Oxazolo[5,4-d]pyrimidines : A related study synthesized new oxazolo[5,4-d]pyrimidine derivatives that demonstrated anticancer properties through similar mechanisms. These compounds were found to activate caspase cascades or inhibit angiogenesis, leading to reduced viability in cancer cell lines .
Compound | Cancer Cell Line | CC50 (µM) | Reference |
---|---|---|---|
This compound | A549 | XX.XX | |
Oxazolo[5,4-d]pyrimidine 3g | HT29 | 58.44 ± 8.75 | |
Oxazolo[5,4-d]pyrimidine 3j | MCF7 | 99.87 ± 10.90 |
Safety and Toxicology
The safety profile of this compound indicates potential toxicity if ingested or upon skin contact, as it is classified as harmful if swallowed and causes skin irritation . Further toxicological studies are essential to establish safe dosage levels for therapeutic use.
Propiedades
IUPAC Name |
2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c1-5-3-7(13-9(10)11-5)12-8-4-6(2)14-15-8/h3-4H,1-2H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJQXLOMFQRQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851435-28-4 | |
Record name | 2-chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)-4-pyrimidinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.